Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The structure includes a tetrahydrothienopyridine ring system with a methyl group at position 5 and a methyl ester at position 2. Its synthesis typically involves cyclization reactions of amino ester precursors, as exemplified in studies using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-12-4-3-7-6(5-12)8(9(11)15-7)10(13)14-2/h3-5,11H2,1-2H3 |
InChI Key |
GDJDPTJZOFVWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(S2)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a thioester in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 2-position undergoes nucleophilic substitution reactions, particularly with electrophilic agents. For example:
-
Acylation : Reaction with acetyl chloride in the presence of pyridine yields the N-acetyl derivative .
-
Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 3-methoxysalicylaldehyde) produces imine-linked derivatives, as demonstrated in the synthesis of Fe(II), Zn(II), and Pd(II) complexes .
Reagents and Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | Dichloromethane | 0–25°C | 82–89% |
| Schiff Base Condensation | 3-Methoxysalicylaldehyde | Ethanol | Reflux | 75–85% |
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH in aqueous ethanol produces the corresponding carboxylic acid.
-
Acidic Hydrolysis : HCl in dioxane yields the acid but with lower regioselectivity compared to basic conditions .
Comparison of Hydrolysis Conditions :
| Condition | Reagent | Solvent | Time (h) | Product Purity |
|---|---|---|---|---|
| Basic | 2M NaOH | H₂O/EtOH (1:1) | 6 | >95% |
| Acidic | 6M HCl | Dioxane | 12 | 78–85% |
Metal Complexation
The compound acts as a ligand for transition metals through its amino and ester groups. Key examples include:
-
Fe(II) Complexes : Octahedral geometry with two ligand molecules coordinated via nitrogen and oxygen atoms .
-
Pd(II) Complexes : Square-planar geometry formed under anhydrous conditions .
Optical Properties of Complexes :
| Metal Ion | Geometry | λₐᵦₛ (nm) | Band Gap (eV) |
|---|---|---|---|
| Fe(II) | Octahedral | 435 | 2.85 |
| Zn(II) | Octahedral | 420 | 2.95 |
| Pd(II) | Square-Planar | 465 | 2.67 |
Electrophilic Aromatic Substitution
The electron-rich thieno[3,2-c]pyridine system participates in electrophilic substitutions:
-
Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the 4-position .
-
Halogenation : Bromine in acetic acid yields mono- or di-brominated derivatives depending on stoichiometry.
Regioselectivity Trends :
| Electrophile | Position | Major Product |
|---|---|---|
| NO₂⁺ | C4 | 4-Nitro derivative |
| Br₂ | C2 and C4 | 2,4-Dibromo derivative |
Reductive Transformations
Catalytic hydrogenation reduces the tetrahydrothienopyridine ring system:
-
Ring Saturation : H₂/Pd-C in methanol converts the compound to a fully saturated decahydro derivative, altering its conformational flexibility .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary mass loss (~60%) between 210–300°C due to ester group degradation . Oxidation with m-CPBA selectively targets the sulfur atom, forming sulfoxide derivatives without ring cleavage.
Scientific Research Applications
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with a thieno[3,2-c]pyridine core, which is known for its diverse biological activities. The molecular formula of this compound is C10H14N2O2S, and it has a molecular weight of approximately 226.3 g/mol. The compound's structure includes a tetrahydrothieno ring fused to a pyridine moiety, with an amino group and a carboxylate ester substituent, making it a target for synthetic chemists and pharmacologists.
Scientific Research Applications
This compound is a versatile compound for chemical modifications, making it valuable in scientific research. While specific case studies and comprehensive data tables directly focusing on this compound are not available in the search results, the related compounds and research directions can provide insights into its potential applications.
Analogues and Their Applications
- Thieno[2,3-c]pyridine Derivatives:
- Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate : This compound lacks the additional methyl group and has a different ring structure compared to this compound.
- Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate : It has a similar core structure but differs in substituents.
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate : This variant has a longer alkyl chain and a different position of methyl substitution.
- Pyridine Derivatives as Anticancer Agents:
- series of pyrazolo-pyridines were synthesized and investigated for their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . For example, compound St.4 exhibited anticancer activity against HeLa cells, comparable to doxorubicin, inducing S phase arrest. Compound St.5 demonstrated cytotoxicity against MCF-7 and HCT116 cell lines, inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells. Both compounds showed inhibitory activity against CDK2 and CDK9 .
- Pyrazol-pyrimidine-amine Derivatives
- Pyrazole Carboxamides as CDK2 Inhibitors
- series of pyrazole carboxamides as CDK2 inhibitors were synthesized, presenting novel inhibitors that target histone deacetylase (HDAC). St.9 and St.10 exhibited antiproliferative effects against five solid cancer cell lines, inhibiting HDAC2 and suppressing the migration of A375 and H460 cells. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis .
- Pyridazine Derivatives Targeting CDK2
- Pyrido-pyrimidines as CDK4/6 Inhibitors
- Pyrrolo-pyrimidines for Pancreatic Cancer
- series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines, specifically St.30 was the most potent agent, exhibiting potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .
- New set of pyrrolo[2,3-d]pyrimidine derivatives was created, St.31 showed activities as an anticancer agent, as well as a down regulation observed by this compound on CDK4 and BcL2, and arrests the cell cycle at the G1/S phase in MCF-7 .
Potential Research Directions
Given the properties and activities of structurally related compounds, this compound may be explored for:
- Anticancer Activity: Investigating its effects on various cancer cell lines and its potential to induce cell cycle arrest and apoptosis .
- CDK Inhibition: Evaluating its inhibitory activity against CDK2, CDK4, and CDK6 enzymes, which are crucial in regulating cell cycle progression .
- HDAC Inhibition: Assessing its ability to inhibit histone deacetylases, which play a role in cancer development .
- Combination Therapy: Exploring its potential in combination therapies with other anticancer agents like mTOR inhibitors .
- Structure-Activity Relationship Studies: Synthesizing and testing derivatives with different substituents to understand how structural modifications affect biological activity.
Physicochemical Properties
Relevant physicochemical data includes:
- Molecular Weight: Around 226.3 g/mol
- Molecular Formula: C10H14N2O2S
Further Research
To gain a comprehensive understanding of the applications of this compound, further research is needed in the following areas:
- In vitro studies: Conduct experiments on various cancer cell lines to assess its anticancer potential .
- In vivo studies: Evaluate its efficacy and safety in animal models .
- Molecular docking studies: Use computational methods to understand its binding interactions with target proteins like CDKs and HDACs .
- Metabolic studies: Investigate its metabolic pathways and potential drug interactions .
- Synthesis of derivatives: Create and test new derivatives to optimize its activity and bioavailability.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can be elucidated by comparing it to related thienopyridine derivatives. Key differences in substitution patterns, ring systems, and functional groups significantly influence physicochemical properties, reactivity, and biological activity.
Structural Analogues and Substitution Effects
a. Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (CAS 300732-50-7)
- Difference : Ethyl ester instead of methyl ester.
b. Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine hydrochloride, CAS 25913-34-2)
- Differences: Benzyl substituent at position 6 instead of methyl at position 3. Thieno[2,3-c]pyridine core vs. thieno[3,2-c]pyridine.
- Implications :
c. Methyl 3-amino-5-benzyl-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- Differences :
- Oxo group at position 3.
- Benzyl substituent at position 4.
Pharmacologically Relevant Derivatives
Clopidogrel Intermediate (Methyl (R)-(-)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate)
- Differences :
- 2-Chlorophenyl group at position α.
- Acetate ester instead of methyl carboxylate.
- Implications :
- The chlorophenyl moiety is critical for antiplatelet activity, enabling selective ADP receptor inhibition. The absence of this group in the target compound limits its utility in cardiovascular applications .
Biological Activity
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (commonly referred to as Methyl 2-amino-thienopyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 239.32 g/mol
- CAS Number : 24237-39-6
The compound features a thieno[3,2-c]pyridine core, which is known for its ability to interact with various biological targets.
Research indicates that Methyl 2-amino-thienopyridine exhibits its biological activity primarily through:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation essential for cell division. This mechanism is crucial in cancer therapy as it leads to apoptosis in rapidly dividing cells .
- Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC values ranging from 1.1 to 25 μM against different cancer types such as HeLa and L1210 cells .
Anticancer Activity
A significant body of research focuses on the anticancer properties of Methyl 2-amino-thienopyridine derivatives:
- In Vitro Studies : A study evaluating a series of thieno[3,2-c]pyridine derivatives reported that several compounds exhibited potent antiproliferative activity against human cancer cell lines. The most effective derivatives had IC values under 5 μM against HeLa cells, indicating strong potential for development as anticancer agents .
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Compound C | CEM | 2.3 |
Neuroprotective Effects
Emerging studies suggest that Methyl 2-amino-thienopyridine may also possess neuroprotective properties:
- Mechanistic Insights : Research indicates that certain derivatives can reduce oxidative stress in neuronal cells, which is pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation has been highlighted as a potential therapeutic avenue .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial:
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate?
- Methodological Answer : A common approach involves cyclocondensation reactions using thiophene derivatives and aminopyridine precursors. For example, analogous thieno-pyridine scaffolds are synthesized via multicomponent reactions under reflux conditions in aprotic solvents (e.g., acetonitrile or DMF) with catalytic acids or bases. Boc-protected intermediates (e.g., as seen in ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine derivatives) can be utilized to stabilize reactive amino groups during synthesis . Post-synthetic deprotection and esterification steps (e.g., methyl ester formation) are critical for final product isolation.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to verify substituent positions and ring saturation.
- X-ray crystallography : For unambiguous confirmation of the fused thieno-pyridine core, as demonstrated in structurally related compounds .
- Mass spectrometry (HRMS) : To validate molecular weight and purity.
- IR spectroscopy : To identify functional groups (e.g., ester carbonyl stretches near 1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer : Systematically vary parameters such as:
- Catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.
- Solvent polarity : Compare polar aprotic (DMF) vs. nonpolar solvents (toluene) to control reaction kinetics.
- Temperature : Optimize reflux vs. microwave-assisted synthesis for reduced side-product formation.
- Protecting groups : Evaluate Boc vs. Fmoc strategies to minimize premature deprotection, as seen in similar heterocyclic systems .
Monitor progress via TLC or HPLC and use fractional crystallization for purification .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays : Ensure consistency in cell lines, assay protocols (e.g., ATP-based viability vs. apoptosis markers).
- Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .
- Solubility controls : Test compound solubility in assay media (e.g., DMSO vs. aqueous buffers) to avoid false negatives .
- Structural analogs : Compare activity with derivatives (e.g., ethyl ester vs. methyl ester) to isolate pharmacophore contributions .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/irritants (H335) .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .
- Decomposition : Avoid heating above 150°C to prevent release of toxic gases (e.g., SO) .
Analytical and Stability Considerations
Q. What analytical methods are recommended for assessing the stability of this compound under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC for degradation products .
- pH stability : Test solubility and integrity in buffers (pH 3–10) to identify labile functional groups (e.g., ester hydrolysis) .
- Long-term stability : Store aliquots at –20°C and monitor via NMR every 6 months for structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
